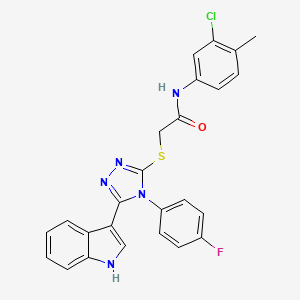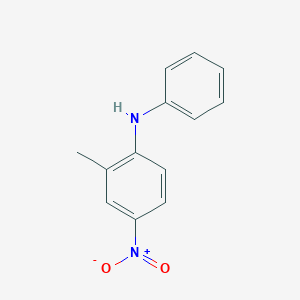![molecular formula C14H12F2N2O3 B2391340 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904131-92-5](/img/structure/B2391340.png)
1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound known for its significant applications in medicinal chemistry. It is a derivative of pyrrolidine, a versatile scaffold widely used in drug discovery due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .
Preparation Methods
The synthesis of 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The reaction conditions often include the use of fluorophenyl substituents at specific positions to enhance biological activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine and microwave irradiation, which facilitate rapid and efficient synthesis . Major products formed from these reactions include various substituted azetidinones and pyrrolidines, which have significant biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology, it is studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and other diseases . In medicine, it is used as a sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. As an SGLT2 inhibitor, it works by blocking the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels. The molecular targets include the SGLT2 proteins, which are responsible for glucose transport in the kidneys.
Comparison with Similar Compounds
1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific fluorophenyl substituents, which enhance its biological activity compared to other similar compounds . Similar compounds include 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine and other pyrrolidine derivatives, which also exhibit significant biological activity but differ in their substituent groups and overall structure .
Properties
IUPAC Name |
1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c15-10-2-1-8(5-11(10)16)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMPFYNEKPGDTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide](/img/structure/B2391259.png)


![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/new.no-structure.jpg)


![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
![1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2391270.png)

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2391273.png)
![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
